molecular formula C19H19FN6O B2556668 (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1105219-12-2

(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2556668
CAS No.: 1105219-12-2
M. Wt: 366.4
InChI Key: OIEOJMNLDMGFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and is substituted with a cyclopropyl group and a piperazine ring, further linked to a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The piperazine ring is then attached via nucleophilic substitution reactions, and the fluorophenyl group is introduced through electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to produce fluorophenol derivatives.

  • Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form amines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides or amines, and conditions like elevated temperatures and polar solvents.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Amines derived from the triazolo[4,3-b]pyridazine core.

  • Substitution: : Various substituted piperazines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazine core and the fluorophenyl group are likely involved in these interactions, influencing pathways related to biological processes or disease states.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyclopropyl group and the fluorophenyl group. Similar compounds might include other triazolo[4,3-b]pyridazine derivatives or piperazine-containing molecules, but the presence of the cyclopropyl group and the specific substitution pattern sets it apart.

List of Similar Compounds

  • 3-cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

  • (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

Properties

IUPAC Name

[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-15-5-3-14(4-6-15)19(27)25-11-9-24(10-12-25)17-8-7-16-21-22-18(13-1-2-13)26(16)23-17/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEOJMNLDMGFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.